2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine
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Overview
Description
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a heterocyclic compound that features an indazole moiety fused with a cyclopropane ring. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of phenylhydrazine with cyclohexanone derivatives, followed by cyclopropanation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine can be compared with other indazole derivatives, such as:
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1,5,6,7-Tetrahydro-4H-indol-4-one: Used in the synthesis of various pharmaceuticals.
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetic acid: Studied for its antimicrobial activities. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-8-5-7(8)10-6-3-1-2-4-9(6)12-13-10/h7-8H,1-5,11H2,(H,12,13) |
InChI Key |
ONUUPBVGFRMMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3CC3N |
Origin of Product |
United States |
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